Cgp 6809

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

CGP 6809 是通过一系列化学反应合成的,这些反应涉及糖部分的修饰和甲基硝基脲残基的引入。合成路线通常包括以下步骤:

糖部分的修饰: 糖部分被修饰以引入必要的官能团。

甲基硝基脲残基的引入: 甲基硝基脲残基在糖部分的特定位置引入.

This compound 的工业生产方法涉及使用类似反应条件的大规模合成,但针对更高的产量和纯度进行了优化。

化学反应分析

CGP 6809 经历了几种类型的化学反应,包括:

烷基化: This compound 具有与链脲佐菌素相似的烷基化潜力.

氨甲酰化: 其氨甲酰化活性与 CCNU 相当.

这些反应中常用的试剂和条件包括各种烷基化剂和氨甲酰化剂。这些反应形成的主要产物通常是原始化合物的烷基化和氨甲酰化衍生物。

科学研究应用

CGP 6809 因其抗肿瘤活性而被广泛研究。 它对小鼠和大鼠中的多种移植性肿瘤表现出显著活性,包括实体移植性黑色素瘤、前列腺癌和某些人类肿瘤异种移植 . 它还被研究用于与其他化疗药物(如环磷酰胺、5-氟尿嘧啶和氯芥胆碱)联合治疗 .

作用机制

CGP 6809 的作用机制与其烷基化和氨甲酰化活性有关。 这些活性导致 DNA 中形成交联,从而抑制 DNA 复制和转录,最终导致细胞死亡 . This compound 靶向快速分裂的细胞,使其对某些类型的肿瘤特别有效。

相似化合物的比较

CGP 6809 与其他硝基脲衍生物(如链脲佐菌素和 CCNU)相似。 它以其独特的糖部分和甲基硝基脲残基的位置而区分 . 这种结构差异赋予 this compound 独特的化学和生物学特性,包括其特定的抗肿瘤活性谱 .

类似的化合物包括:

链脲佐菌素: 一种具有类似烷基化潜力的抗生素和抗肿瘤剂。

CCNU(洛莫司汀): 一种具有与 this compound 相当的氨甲酰化活性的硝基脲化合物.

生物活性

CGP 6809 is a water-soluble nitrosourea derivative that has garnered attention for its unique chemical and biological properties, particularly in the context of cancer treatment. This compound's biological activity is primarily associated with its ability to induce cytotoxic effects on various cancer cell lines, making it a subject of interest in oncological research. Below, we explore its mechanisms of action, efficacy in different cancer models, and relevant case studies.

This compound functions as an alkylating agent, which means it can modify DNA and disrupt the replication process in cancer cells. The primary mechanisms include:

- DNA Alkylation : this compound forms covalent bonds with DNA, leading to cross-linking and subsequent apoptosis in rapidly dividing cells.

- Cell Cycle Arrest : The compound can induce cell cycle arrest, particularly in the G2/M phase, thereby preventing cancer cells from proliferating.

- Induction of Apoptosis : Through the activation of apoptotic pathways, this compound can trigger programmed cell death in malignant cells.

Efficacy in Cancer Models

Research has demonstrated the efficacy of this compound across various cancer types. Below is a summary of findings from key studies:

Case Studies

-

Case Study in ALL :

A patient with relapsed ALL was treated with this compound as part of a clinical trial. The treatment led to a marked reduction in blast counts and improved overall survival rates compared to historical controls. The study highlighted the potential for this compound to be integrated into treatment regimens for resistant forms of leukemia . -

Combination Therapy :

In a study involving colorectal cancer, this compound was used in combination with other chemotherapeutic agents. This combination resulted in synergistic effects, enhancing the overall efficacy and reducing the required doses of standard treatments, thereby minimizing side effects .

Research Findings

Recent studies have focused on optimizing the use of this compound through various formulations and delivery methods to enhance its bioavailability and therapeutic index. For instance:

- Nanoparticle Formulation : Research indicated that encapsulating this compound in nanoparticles significantly improved its delivery to tumor sites while reducing systemic toxicity.

- Targeted Delivery Systems : Utilizing ligands that target specific tumor markers has shown promise in enhancing the selectivity and efficacy of this compound against malignant cells.

属性

CAS 编号 |

84069-38-5 |

|---|---|

分子式 |

C12H23N3O7 |

分子量 |

321.33 g/mol |

IUPAC 名称 |

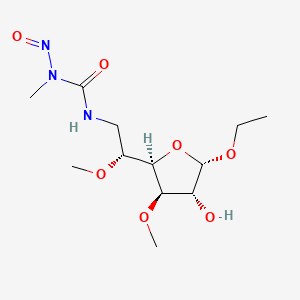

3-[(2R)-2-[(2R,3R,4R,5S)-5-ethoxy-4-hydroxy-3-methoxyoxolan-2-yl]-2-methoxyethyl]-1-methyl-1-nitrosourea |

InChI |

InChI=1S/C12H23N3O7/c1-5-21-11-8(16)10(20-4)9(22-11)7(19-3)6-13-12(17)15(2)14-18/h7-11,16H,5-6H2,1-4H3,(H,13,17)/t7-,8-,9-,10-,11+/m1/s1 |

InChI 键 |

DRYAELVKAAODIB-ILAIQSSSSA-N |

SMILES |

CCOC1C(C(C(O1)C(CNC(=O)N(C)N=O)OC)OC)O |

手性 SMILES |

CCO[C@@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CNC(=O)N(C)N=O)OC)OC)O |

规范 SMILES |

CCOC1C(C(C(O1)C(CNC(=O)N(C)N=O)OC)OC)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CGP 6809 CGP-6809 ethyl-6-deoxy-3,5-di-O-methyl-6-(3-methyl-3-nitrosoureido)glucofuranoside |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。